1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
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Overview
Description
1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzhydryl moiety, a phenyl ring, and an isothiazolidine dioxide structure
Preparation Methods
The synthesis of 1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: This step involves the reaction of benzhydryl chloride with an appropriate amine to form the benzhydryl amine intermediate.
Synthesis of the Isothiazolidine Dioxide Intermediate: This involves the reaction of a suitable thiol with an oxidizing agent to form the isothiazolidine dioxide ring.
Coupling Reaction: The final step involves the coupling of the benzhydryl amine intermediate with the isothiazolidine dioxide intermediate in the presence of a coupling agent such as carbodiimide to form the desired urea compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.
Comparison with Similar Compounds
1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can be compared with other similar compounds, such as:
Diphenylmethane Derivatives: These compounds share the benzhydryl moiety and exhibit similar chemical properties.
Isothiazolidine Dioxide Derivatives: These compounds contain the isothiazolidine dioxide ring and have comparable biological activities.
Urea Derivatives: Compounds with the urea functional group may have similar reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(24-20-12-14-21(15-13-20)26-16-7-17-30(26,28)29)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15,22H,7,16-17H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDIWGIMMNPOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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